8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Catalog No.
S2817181
CAS No.
377061-03-5
M.F
C17H17FN4O2S
M. Wt
360.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-m...

CAS Number

377061-03-5

Product Name

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.41

InChI

InChI=1S/C17H17FN4O2S/c1-10(2)8-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-9-11-4-6-12(18)7-5-11/h4-7H,1,8-9H2,2-3H3,(H,20,23,24)

InChI Key

WSBUBUPOFQGBBX-UHFFFAOYSA-N

SMILES

CC(=C)CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

solubility

not available

8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. Its molecular formula is C17H17FN4O2SC_{17}H_{17}FN_{4}O_{2}S, with a molecular weight of approximately 360.41 g/mol . This compound features a purine core, which is a common structure in many biological molecules, including nucleotides and nucleic acids. The presence of the fluorophenyl and methylsulfanyl groups adds to its chemical diversity, potentially influencing its reactivity and biological activity.

The chemical behavior of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can be characterized by various types of reactions typical of purine derivatives. These may include:

  • Nucleophilic substitutions: The sulfur atom in the methylsulfanyl group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Electrophilic aromatic substitutions: The fluorophenyl group can undergo electrophilic substitutions due to the electron-withdrawing nature of the fluorine atom.
  • Hydrolysis: Under acidic or basic conditions, the purine structure may undergo hydrolysis, affecting its biological activity.

Research indicates that compounds similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione exhibit various biological activities, including:

  • Antiviral properties: Some purine derivatives have been studied for their ability to inhibit viral replication.
  • Antitumor activity: Certain modifications in the purine structure can lead to enhanced cytotoxic effects against cancer cells.
  • Enzyme inhibition: This compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available purine derivatives.
  • Functional Group Modifications: Reactions such as alkylation and sulfonation are employed to introduce the methylsulfanyl and fluorophenyl groups.
  • Final Coupling Reactions: The final product is typically obtained through coupling reactions that link the various functional groups together.

This compound has potential applications across several fields:

  • Medicinal Chemistry: As a lead compound for developing new antiviral or anticancer drugs.
  • Biochemical Research: Used as a tool compound to study enzyme interactions and signaling pathways.
  • Material Science: Potential use in developing novel materials with specific electronic or optical properties.

Interaction studies involving 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione focus on its binding affinity to various biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in disease processes.
  • Enzyme Kinetics: Assessing how this compound affects enzyme activity and whether it acts as an inhibitor or activator.

Several compounds share structural similarities with 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione. Here are some notable examples:

Compound NameMolecular FormulaKey Features
8-(isobutylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)-3,7-dihydro-1H-purine-2,6-dioneC14H20N4O2SC_{14}H_{20}N_{4}O_{2}SContains an isobutyl group instead of a fluorophenyl group .
1,3-dimethyl-8-(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)-5H-purin-7-iumC19H23N4O2SC_{19}H_{23}N_{4}O_{2}SFeatures a different aromatic substituent (3-methylphenyl) .
8-(4-bromophenyl)methyl]-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dioneVariesSimilar structure but with bromine substitution instead of fluorine .

Uniqueness

The uniqueness of 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione lies in its specific combination of functional groups and the presence of the fluorinated aromatic moiety. This combination can influence its pharmacological properties and potential therapeutic applications compared to other similar compounds.

XLogP3

3.2

Dates

Last modified: 07-23-2023

Explore Compound Types